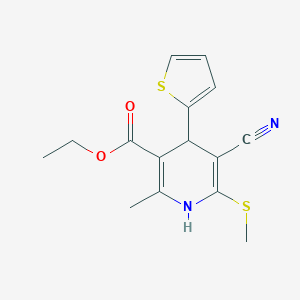![molecular formula C24H26N2O2 B501222 1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline](/img/structure/B501222.png)
1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline is an organic compound that features a cyclohexane ring bonded to two indoline moieties through carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with indoline under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the carbonyl-indoline bonds. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of renewable resources and green chemistry principles is also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The indoline moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
1,4-Cyclohexanedicarboxylic acid: A precursor in the synthesis of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline.
Indoline: The parent compound of the indoline moieties in 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline.
1,4-Cyclohexanedimethanol: Another compound with a cyclohexane core, used in polymer synthesis.
Uniqueness
1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline is unique due to its dual indoline structure connected through a cyclohexane ring with carbonyl linkages. This structure imparts specific chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C24H26N2O2 |
|---|---|
分子量 |
374.5g/mol |
IUPAC 名称 |
[4-(2,3-dihydroindole-1-carbonyl)cyclohexyl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H26N2O2/c27-23(25-15-13-17-5-1-3-7-21(17)25)19-9-11-20(12-10-19)24(28)26-16-14-18-6-2-4-8-22(18)26/h1-8,19-20H,9-16H2 |
InChI 键 |
NQGDGMFJQAWNND-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54 |
规范 SMILES |
C1CC(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B501140.png)


![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B501145.png)
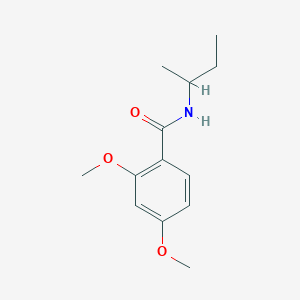


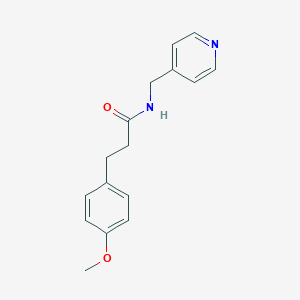
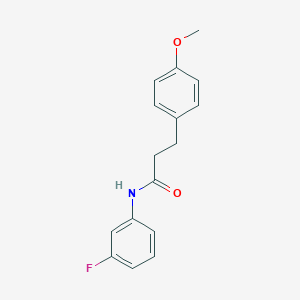
![2-(2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B501155.png)
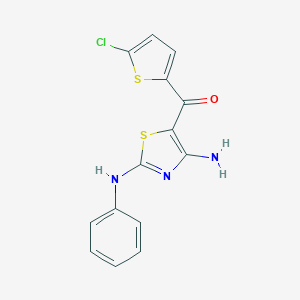
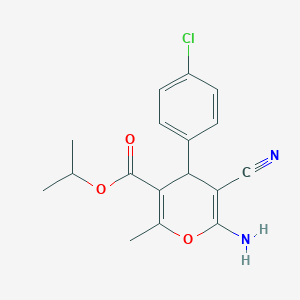
![2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B501161.png)
